叔丁基 3-(溴甲基)苄基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 3-(bromomethyl)benzylcarbamate is a chemical intermediate that appears to be involved in the synthesis of various biologically active compounds and pharmaceuticals. It is related to tert-butyl carbamate derivatives, which are often used in organic synthesis due to their protective group properties and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including iodolactamization, asymmetric Mannich reactions, and condensation reactions. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . Another synthesis method for tert-butyl phenyl(phenylsulfonyl)methylcarbamate involved an asymmetric Mannich reaction, highlighting the versatility of tert-butyl carbamate derivatives in asymmetric synthesis . Additionally, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized through condensation reactions, demonstrating the utility of tert-butyl carbamate derivatives as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are characterized by spectroscopic methods such as FTIR, NMR, and sometimes X-ray crystallography. For example, the molecular and crystal structure of a related compound was characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds . These structural analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also undergo bromination reactions, as seen in the synthesis of bromo-functionalized indoles and quinoxalines . The versatility of these compounds in chemical reactions makes them valuable intermediates in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are important for the handling, storage, and application of these compounds in various chemical reactions. For example, the anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives was evaluated, and some compounds exhibited promising activity, which is a significant physical property related to their potential therapeutic use . Thermal, X-ray, and DFT analyses provide additional insights into the stability and reactivity of these compounds .

科学研究应用

环境和工业应用

合成酚类抗氧化剂和环境归宿:合成酚类抗氧化剂(SPA),包括结构上类似于叔丁基 3-(溴甲基)苄基氨基甲酸酯的化合物,用于各种工业和商业产品中,以延迟氧化反应并延长产品保质期。这些化合物,如 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP),已在多种环境基质中被检测到。研究表明,一些 SPA 可能会引起肝毒性并具有内分泌干扰作用,这突出了未来研究毒性较低且对环境影响较小的 SPA 的必要性 Runzeng Liu & S. Mabury (2020)。

燃料添加剂的分解:对叔丁基叔丁基醚 (MTBE) 分解的研究,该化合物在工业用作燃料添加剂方面与叔丁基 3-(溴甲基)苄基氨基甲酸酯相关,表明使用射频 (RF) 等离子体反应器进行分解并转化为危害较小的物质的可行性。这突出了创新方法在减轻燃料添加剂造成的环境污染方面的潜力 L. Hsieh 等人 (2011)。

超分子化学和催化

多功能有序部分:苯-1,3,5-三甲酰胺 (BTA),其基本结构可以与叔丁基 3-(溴甲基)苄基氨基甲酸酯中的官能团相关,在超分子化学中非常重要,因为它们可以自组装成一维纳米级的棒状结构。这些结构的应用范围从纳米技术到聚合物加工和生物医学应用,突出了此类化合物在各个科学领域的可适应性和潜力 S. Cantekin、T. D. de Greef 和 A. Palmans (2012)。

催化非酶动力学拆分:对催化非酶动力学拆分的综述突出了手性催化剂在不对称合成中的重要性,这与叔丁基 3-(溴甲基)苄基氨基甲酸酯在生产对映纯化合物中的合成和应用有关。这强调了开发有效催化方法以解决工业和药物化学中外消旋混合物的拆分的重要性 H. Pellissier (2011)。

生物修复和环境修复

MTBE 的生物修复:针对叔丁基叔丁基醚 (MTBE) 的生物修复研究,在结构相似性和工业用途方面类似于叔丁基 3-(溴甲基)苄基氨基甲酸酯,表明 MTBE 可以在好氧条件下有效降解。这些发现对与叔丁基 3-(溴甲基)苄基氨基甲酸酯相关的污染物的修复具有影响,突出了生物过程在处理受污染环境中的潜力 A. Stocking 等人 (2004)。

安全和危害

The compound is classified as dangerous, with hazard statements H302+H312-H314 . This means it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .

属性

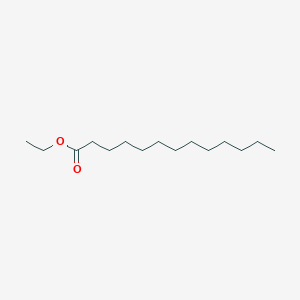

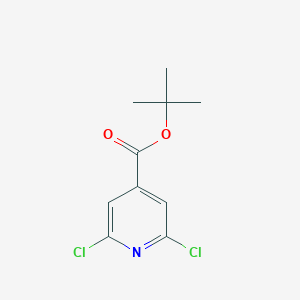

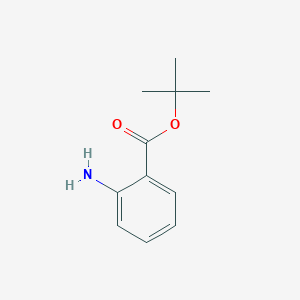

IUPAC Name |

tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWVAHJDHPLCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619225 |

Source

|

| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(bromomethyl)benzylcarbamate | |

CAS RN |

220364-34-1 |

Source

|

| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

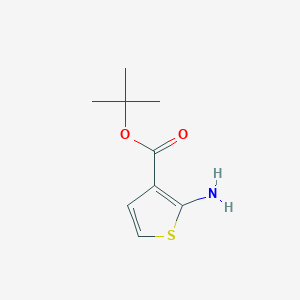

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)

![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)

![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)